molecular formula C6H11N B14659776 1-Ethyl-2,5-dihydro-1H-pyrrole CAS No. 38042-71-6

1-Ethyl-2,5-dihydro-1H-pyrrole

Cat. No.: B14659776
CAS No.: 38042-71-6
M. Wt: 97.16 g/mol
InChI Key: RYXDWPSIUJOFHU-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H11N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the nitrogen atom and partial hydrogenation at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylamine in the presence of a catalyst such as iron (III) chloride . This method is operationally simple and yields the desired product under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

1-Ethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

38042-71-6

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-ethyl-2,5-dihydropyrrole

InChI

InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h3-4H,2,5-6H2,1H3

InChI Key

RYXDWPSIUJOFHU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC=CC1

Origin of Product

United States

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